molecular formula C17H25NO6 B15177751 (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate CAS No. 93904-67-7

(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate

Cat. No.: B15177751
CAS No.: 93904-67-7
M. Wt: 339.4 g/mol
InChI Key: ZPQIRKPXCCBPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is a chemical compound with the molecular formula C19H28N2O8. It is known for its unique structure, which includes an ammonium ion bonded to a m-tolyl group and two 2-acetoxyethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate typically involves the reaction of m-toluidine with acetic anhydride and ethylene glycol diacetate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures before being released for use .

Chemical Reactions Analysis

Types of Reactions

(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-acetamido-2-methoxyphenyl)bis(2-acetoxyethyl)ammonium acetate
  • N,N-bis(2-acetoxyethyl)-m-tolylamine

Uniqueness

(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .

Properties

CAS No.

93904-67-7

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

acetic acid;2-[3-(2-acetyloxyethyl)-4-amino-2-methylphenyl]ethyl acetate

InChI

InChI=1S/C15H21NO4.C2H4O2/c1-10-13(6-8-19-11(2)17)4-5-15(16)14(10)7-9-20-12(3)18;1-2(3)4/h4-5H,6-9,16H2,1-3H3;1H3,(H,3,4)

InChI Key

ZPQIRKPXCCBPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CCOC(=O)C)N)CCOC(=O)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.